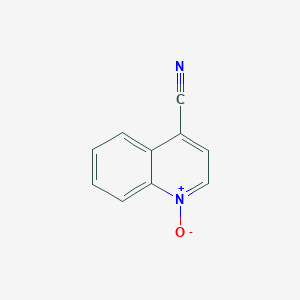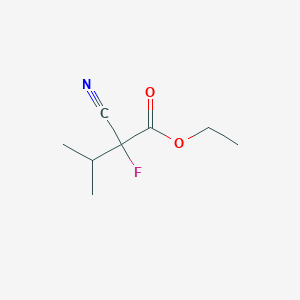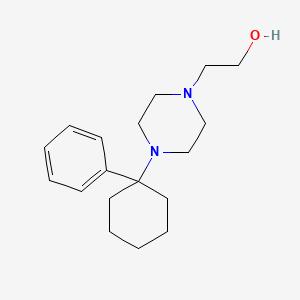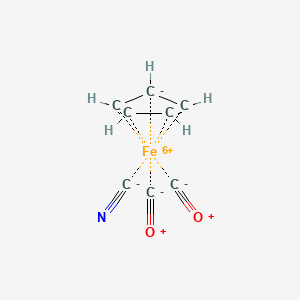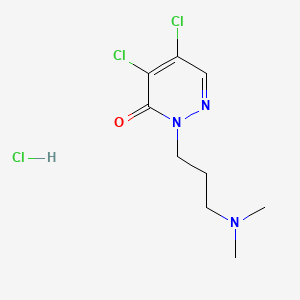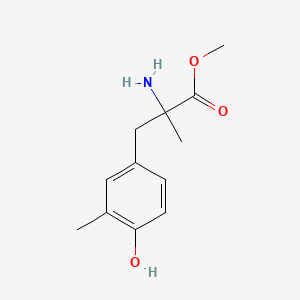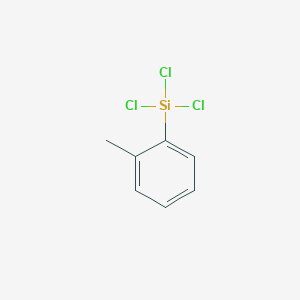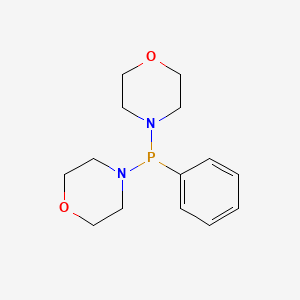![molecular formula C13H28N4S B14714927 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- CAS No. 13190-21-1](/img/structure/B14714927.png)
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- is an organosulfur compound with the molecular formula C13H28N4S This compound is a derivative of imidazolidinethione, featuring two diethylamino groups attached to the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- typically involves the reaction of imidazolidinethione with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include acetonitrile and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to donate and accept electrons makes it a versatile reagent in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazolidinethione: The parent compound, lacking the diethylamino groups.
Mercaptobenzimidazole: A structurally similar compound with a benzene ring fused to the imidazolidine ring.
Uniqueness
2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]- is unique due to the presence of diethylamino groups, which enhance its solubility and reactivity. This structural modification allows for a broader range of applications compared to its analogs .
Propriétés
Numéro CAS |
13190-21-1 |
|---|---|
Formule moléculaire |
C13H28N4S |
Poids moléculaire |
272.46 g/mol |
Nom IUPAC |
1,3-bis(diethylaminomethyl)imidazolidine-2-thione |
InChI |
InChI=1S/C13H28N4S/c1-5-14(6-2)11-16-9-10-17(13(16)18)12-15(7-3)8-4/h5-12H2,1-4H3 |
Clé InChI |
ZVJRZYLEUIKWJI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CN1CCN(C1=S)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



